molecular formula C20H23N5O B2821841 1-(4-isopropylphenyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea CAS No. 2034609-41-9

1-(4-isopropylphenyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2821841
CAS No.: 2034609-41-9
M. Wt: 349.438
InChI Key: GMZCHWVZKJMMKD-UHFFFAOYSA-N
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Description

1-(4-isopropylphenyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an isopropylphenyl group, a pyrazolyl-pyridinyl moiety, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-isopropylphenyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Pyrazolyl-Pyridinyl Intermediate: This step involves the reaction of 1-methyl-1H-pyrazole with a suitable pyridine derivative under conditions that promote the formation of a pyrazolyl-pyridinyl intermediate.

    Coupling with Isopropylphenyl Isocyanate: The intermediate is then reacted with 4-isopropylphenyl isocyanate to form the desired urea compound. This step typically requires a catalyst and is carried out under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-isopropylphenyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(4-isopropylphenyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its potential use in materials science, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-isopropylphenyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-isopropylphenyl)-3-(pyridin-3-ylmethyl)urea: Lacks the pyrazolyl group, which may affect its biological activity.

    1-(4-isopropylphenyl)-3-((6-(1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea: Similar structure but without the methyl group on the pyrazole ring.

Uniqueness

1-(4-isopropylphenyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(4-propan-2-ylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-14(2)16-5-7-18(8-6-16)24-20(26)22-11-15-4-9-19(21-10-15)17-12-23-25(3)13-17/h4-10,12-14H,11H2,1-3H3,(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZCHWVZKJMMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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